BenchChemオンラインストアへようこそ!

SAR113945

IKK-β inhibition Kinase selectivity NF-κB signaling

SAR113945 is a small-molecule inhibitor of IκB kinase β (IKK-β), a central regulatory kinase in the canonical NF-κB signaling pathway that drives inflammatory cytokine production in osteoarthritis (OA). Developed by Sanofi for intra-articular (IA) administration, SAR113945 is formulated as a slow-release suspension designed to achieve sustained local exposure in the knee joint while minimizing systemic distribution.

Molecular Formula
Molecular Weight
Cat. No. B1574688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR113945
SynonymsSAR113945;  SAR-113945;  SAR 113945; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR113945: A Highly Potent Intra-Articular IKK-β Inhibitor Evaluated in Knee Osteoarthritis


SAR113945 is a small-molecule inhibitor of IκB kinase β (IKK-β), a central regulatory kinase in the canonical NF-κB signaling pathway that drives inflammatory cytokine production in osteoarthritis (OA). Developed by Sanofi for intra-articular (IA) administration, SAR113945 is formulated as a slow-release suspension designed to achieve sustained local exposure in the knee joint while minimizing systemic distribution . The compound was advanced through four clinical trials—three Phase 1 and one Phase 2a—in patients with symptomatic knee OA between 2010 and 2015 .

Why Generic IKK Inhibitors Cannot Substitute for SAR113945 in OA-Focused Research


Not all IKK-β inhibitors are interchangeable for osteoarthritis applications. The pharmacological space of IKK-β inhibition spans several orders of magnitude in potency—from low nanomolar to micromolar ranges—with vastly different selectivity profiles against IKK-α, IKK-ε, and off-target kinases . Critically, only SAR113945 has been evaluated in a clinical proof-of-concept OA program combining an IA slow-release formulation with direct in vivo head-to-head comparison against the corticosteroid standard-of-care, triamcinolone. Simply substituting a generic IKK inhibitor (e.g., BMS-345541 or TPCA-1) ignores the integrated optimization of potency, local pharmacokinetics, and tissue-specific anti-inflammatory activity that defines SAR113945's differentiated profile .

SAR113945 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


IKK-β Biochemical Potency: SAR113945 vs. BMS-345541 (Fold Difference)

SAR113945 exhibits an IKK-β IC50 of 0.4 nM in cell-free biochemical assays, representing approximately 750-fold greater potency than the widely used tool compound BMS-345541, which inhibits IKK-2 (IKK-β) with an IC50 of 0.3 µM (300 nM) . This potency difference is derived from cross-study comparison of standardized cell-free IKK enzymatic assays; both compounds are reported as ATP-competitive inhibitors of the IKK-β catalytic subunit .

IKK-β inhibition Kinase selectivity NF-κB signaling

In Vivo Hyperalgesia Model: Direct Head-to-Head Superiority of SAR113945 Over Triamcinolone

In preclinical in vivo studies using a rat model of knee OA, SAR113945 demonstrated superiority over the corticosteroid triamcinolone in both thermal and mechanical hyperalgesia endpoints. Triamcinolone is a widely used IA corticosteroid for knee OA pain management and represents the clinical standard-of-care comparator . The published summary states that SAR113945 'even showed superiority in comparison with triamcinolone' for these pain-relevant behavioral readouts, although exact numerical values for each endpoint were not disclosed in the available publication abstract or summary .

Preclinical pain models Intra-articular therapy Corticosteroid comparison

Clinical Patient Enrichment Signal: Statistically Significant WOMAC Reduction in Effusion-Positive Subgroup at Day 56

In the Phase 2a proof-of-concept study (NCT01598415), the overall OA patient population failed to meet the primary endpoint of WOMAC pain subscore reduction at Day 56 versus placebo. However, a pre-specified subgroup analysis revealed a statistically significant improvement in the WOMAC pain subscore among patients who presented with knee joint effusion at baseline . This differential response was not observed in the effusion-negative subgroup, distinguishing SAR113945's clinical profile from other DMOAD candidates such as MIV-711 and lorecivivint, which failed to show statistically significant pain improvement in their overall Phase 2 populations .

Patient stratification Effusion biomarker Phase 2a clinical trial

Disease-Modifying Differentiation: SAR113945 as an IKK/NF-κB Pathway Inhibitor vs. Structural DMOADs (MIV-711, Sprifermin, Lorecivivint)

SAR113945's mechanism—targeted inhibition of IKK-β to suppress NF-κB-driven inflammatory cytokine production (IL-1β, TNFα, PGE2)—differs fundamentally from other clinically evaluated IA DMOADs that target structural pathways: MIV-711 inhibits cathepsin K (bone/cartilage resorption), sprifermin is an FGF-18 analog (cartilage anabolism), and lorecivivint modulates the Wnt pathway via CLK2/DYRK1A inhibition . In cellular assays, SAR113945 inhibited the synthesis of IL-1β, TNFα, and PGE2, while profiled against kinases, enzymes, and ion channels to support its specificity . No other IA DMOAD candidate directly targets the IKK/NF-κB signaling axis at the kinase level, making SAR113945 a unique pharmacological probe for evaluating anti-inflammatory vs. pro-anabolic/anti-resorptive strategies in OA .

DMOAD Mechanism of action Cartilage protection

SAR113945: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Comparative Pharmacology Studies: Benchmarking Novel IKK-β Inhibitors Against the Sub-Nanomolar Gold Standard

With a biochemical IKK-β IC50 of 0.4 nM, SAR113945 serves as the most potent commercially available IKK-β inhibitor reference compound. Any novel IKK-β inhibitor program seeking to demonstrate competitive potency must achieve IC50 values in the sub-nanomolar range, not merely the low micromolar range of legacy tool compounds like BMS-345541 (IC50 = 300 nM) . Procuring SAR113945 as a positive control in kinase selectivity panels establishes a meaningful benchmark for target engagement potency.

In Vivo Target Engagement and PK/PD Modeling of IA-Administered NF-κB Pathway Inhibitors

SAR113945 is the only IKK inhibitor for which in vivo superiority over the IA corticosteroid triamcinolone has been published in the peer-reviewed literature . This makes it the reference standard for preclinical OA pain models that require a validated active comparator with demonstrated advantage over corticosteroid therapy. The slow-release formulation design, which produces sustained local exposure with low systemic levels, further positions SAR113945 as a formulation benchmark for developing novel IA drug delivery systems targeting the NF-κB pathway .

Patient Enrichment Biomarker Strategy Studies: Effusion-Based Stratification in OA Clinical Trials

The Phase 2a finding of statistically significant WOMAC pain improvement in the effusion-positive subgroup—coupled with non-significant results in the overall population—provides a unique clinical dataset for designing enrichment strategies in future OA trials . Researchers developing biomarker-driven patient selection algorithms can use SAR113945's clinical results as a case study in how an inflammatory biomarker (joint effusion) may identify IKK/NF-κB pathway-dependent OA phenotypes. This evidence is not available for any other IA DMOAD candidate .

DMOAD Mechanism-of-Action Comparative Research: Anti-Inflammatory vs. Structural Pathway Interventions

SAR113945 represents the sole clinically evaluated IKK/NF-κB pathway inhibitor among IA DMOAD candidates, while MIV-711 (cathepsin K), sprifermin (FGF-18), and lorecivivint (Wnt/CLK2-DYRK1A) target distinct structural pathways . For research programs comparing anti-inflammatory vs. pro-anabolic/anti-resorptive mechanisms in OA, SAR113945 is an irreplaceable pharmacological tool. No other compound enables direct experimental comparison of NF-κB inhibition against cathepsin K, FGF-18, or Wnt pathway modulation in parallel OA model systems .

Quote Request

Request a Quote for SAR113945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.